molecular formula C8H11N5S B2648113 5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1484688-62-1

5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2648113
CAS RN: 1484688-62-1
M. Wt: 209.27
InChI Key: PKGUOTVBOZQZIR-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiadiazole is another heterocyclic compound that contains sulfur and nitrogen in its ring structure.


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The exact structure of “5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

Pyrazoles react with various reagents to form a wide range of compounds . The specific reactions that “5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” would undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” would depend on its exact structure. Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Safety And Hazards

The safety and hazards associated with “5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” would depend on its exact structure and how it is used. Pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 .

Future Directions

The future directions for research on “5-(2-Propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , it could be of interest in the development of new drugs.

properties

IUPAC Name

5-(2-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-2-5-13-6(3-4-10-13)7-11-12-8(9)14-7/h3-4H,2,5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGUOTVBOZQZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

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